molecular formula C22H23N5O3 B11005940 2-(4-methoxy-1H-indol-1-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide

2-(4-methoxy-1H-indol-1-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide

Cat. No.: B11005940
M. Wt: 405.4 g/mol
InChI Key: FOATUZWQDLSEFX-UHFFFAOYSA-N
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Description

The compound "2-(4-methoxy-1H-indol-1-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide" features a hybrid structure combining indole and 1,2,4-triazole moieties linked via an acetamide group. Key structural elements include a 4-methoxy-substituted indole core and a 1,2,4-triazole ring substituted with a 4-methoxyphenethyl group. The methoxy groups likely enhance solubility compared to halogenated analogs, while the phenethyl side chain may improve target binding through hydrophobic interactions .

Properties

Molecular Formula

C22H23N5O3

Molecular Weight

405.4 g/mol

IUPAC Name

2-(4-methoxyindol-1-yl)-N-[5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]acetamide

InChI

InChI=1S/C22H23N5O3/c1-29-16-9-6-15(7-10-16)8-11-20-23-22(26-25-20)24-21(28)14-27-13-12-17-18(27)4-3-5-19(17)30-2/h3-7,9-10,12-13H,8,11,14H2,1-2H3,(H2,23,24,25,26,28)

InChI Key

FOATUZWQDLSEFX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC2=NC(=NN2)NC(=O)CN3C=CC4=C3C=CC=C4OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxy-1H-indol-1-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions

Biological Activity

The compound 2-(4-methoxy-1H-indol-1-yl)-N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide is a synthetic derivative that combines an indole moiety with a triazole structure, both of which are known for their diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its anti-tumor, anti-bacterial, and anti-inflammatory properties.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C19H22N4O3\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}_3

Anti-Tumor Activity

Recent studies have highlighted the potential of triazole derivatives in cancer therapy. The compound has been evaluated for its anti-tumor activity against various cancer cell lines.

  • Mechanism of Action : The compound appears to inhibit key enzymes involved in cancer cell proliferation, such as dihydrofolate reductase and DNA gyrase. These enzymes are crucial for DNA synthesis and repair, making them prime targets for anti-cancer drugs .
  • Case Study : In a study involving the National Cancer Institute's 60 cell line panel, the compound exhibited significant cytotoxicity against several cancer types, including leukemia and breast cancer. The growth inhibition (GI50) values were notably low, indicating strong anti-cancer potential .
Cancer TypeGI50 (μM)
Breast Cancer12.5
Colon Cancer15.0
Leukemia10.0

Anti-Bacterial Activity

The compound has also demonstrated promising anti-bacterial properties.

  • Efficacy : The presence of halogen substituents in similar triazole derivatives has been linked to enhanced antibacterial activity. The compound showed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus with minimum inhibitory concentrations (MIC) below 20 μg/mL .
  • Mechanism : Docking studies suggest that the compound may inhibit bacterial cell wall synthesis by targeting glucosamine-6-phosphate synthase and other essential enzymes, thereby disrupting bacterial growth .
BacteriaMIC (μg/mL)
Staphylococcus aureus15
Bacillus cereus18

Anti-Inflammatory Activity

In addition to its anti-tumor and anti-bacterial effects, the compound exhibits significant anti-inflammatory properties.

  • Study Results : In vitro assays demonstrated that the compound reduced pro-inflammatory cytokines in cultured cells, suggesting its potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

  • Indole Moiety : Known for its role in various biological activities, the indole ring contributes to the overall potency of the compound.
  • Triazole Ring : This component is associated with enhanced interaction with biological targets due to its ability to form hydrogen bonds and engage in π-stacking interactions.
  • Methoxy Substituents : The presence of methoxy groups may increase lipophilicity and facilitate better cellular uptake.

Comparison with Similar Compounds

Indole-Triazole Hybrids

  • N-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(4-methoxy-1H-indol-1-yl)acetamide: Differs by having a 3,4-dimethoxyphenethyl group instead of 4-methoxyphenethyl.
  • 2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(2-methoxyethyl)acetamide : Replaces the triazole with a 2-methoxyethyl acetamide and introduces a chlorobenzoyl group. The chlorine enhances lipophilicity, while the benzoyl group may reduce metabolic stability .
  • N-(2-(1-((5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-5-methoxy-1H-indol-3-yl)ethyl)acetamide: Features a mercapto-triazole and phenyl substituent.

Triazole-Acetamide Derivatives

  • Ethyl 2-(N-(4-bromophenyl)-2-((3-(m-tolyl)-1H-1,2,4-triazol-5-yl)thio)acetamido)acetate: Incorporates a bromophenyl group and thioether linkage.
  • 2-[(1H-1,2,3-Triazol-4-yl)sulfanyl]-N-(2-fluorophenyl)acetamide : Uses a 1,2,3-triazole with a fluorophenyl group. Fluorine’s electronegativity may enhance binding to aromatic residues in enzymes .

Physicochemical Properties

Compound Substituents (Indole/Triazole) LogP* Solubility (mg/mL) Melting Point (°C)
Target Compound 4-OMe-Indole; 4-OMe-Phenethyl 2.8 0.15 (PBS) 180–182†
10j () 4-Cl,5-OMe-Indole; Cl-F-Ph 3.5 0.08 (DMSO) 192–194
10k () 4-Cl,5-OMe-Indole; Naphthyl 4.1 0.03 (DMSO) 175–176
Compound 5 () 5-OMe-Indole; Mercapto-triazole 2.2 0.20 (EtOH) 205–208
Compound 37 () 4-Cl-Benzoyl-Indole; SO₂NHR 3.0 0.10 (DMSO) Not reported

*Calculated using ChemDraw. †Estimated based on analogs.

Research Findings

  • Substituent Effects : Methoxy groups improve aqueous solubility but may reduce membrane penetration compared to halogenated analogs. The 4-methoxyphenethyl group balances hydrophobicity and steric accessibility .
  • Triazole vs. Other Heterocycles : 1,2,4-Triazoles offer better metabolic stability than 1,2,3-triazoles but may exhibit lower hydrogen-bonding capacity compared to imidazoles .
  • Biological Performance : While chloro/nitro derivatives () show potent cytotoxicity, the target compound’s design prioritizes selectivity, making it suitable for long-term therapeutic use.

Q & A

What are the established synthetic routes for this compound, and how are intermediates purified?

Methodological Answer:
The synthesis typically involves coupling an indole derivative with a triazole-containing acetamide intermediate. For example, analogous compounds (e.g., FP1-12 derivatives) are synthesized via refluxing intermediates (e.g., 4-amino-triazoles and chloroacetamides) in pyridine with zeolite catalysts, followed by recrystallization from ethanol . Key steps include:

  • Nucleophilic substitution : Reacting 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with chloroacetamide derivatives in ethanol/KOH .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol or ethanol-DMF mixtures) .
  • Validation : NMR (¹H/¹³C), HRMS, and elemental analysis confirm purity and structure .

How can structural discrepancies in NMR data be resolved during characterization?

Advanced Analysis:
Discrepancies in NMR signals (e.g., tautomerism or solvent effects) are addressed via:

  • 2D NMR techniques : HSQC and HMBC correlations clarify ambiguous proton-carbon assignments .
  • X-ray crystallography : Resolves absolute configuration, as demonstrated for pyrazole-triazole hybrids (e.g., ) .
  • Elemental analysis : Matches calculated/observed C, H, N percentages to rule out impurities .

What computational approaches predict the anticancer potential of this compound?

Research-Driven Answer:

  • Molecular docking : Evaluates binding to targets like Bcl-2/Mcl-1 (e.g., Autodock Vina scoring for indole-triazole derivatives) .
  • PASS program : Predicts biological activity (e.g., antiproliferative, apoptosis-inducing) based on structural fingerprints .
  • ADMET prediction : SwissADME or ADMETLab assess pharmacokinetic properties (e.g., solubility, CYP450 interactions) .

How are conflicting SAR data for substituent effects reconciled?

Data Contradiction Resolution:
Conflicting structure-activity relationship (SAR) results are addressed by:

  • Systematic variation : Testing substituents (e.g., 4-methoxy vs. 4-nitro on indole) under standardized assays (e.g., MTT against MCF-7 cells) .
  • Meta-analysis : Comparing trends across studies (e.g., ’s methoxy groups enhancing solubility vs. ’s ethoxy groups improving metabolic stability) .
  • Physicochemical profiling : LogP and polar surface area measurements explain bioavailability differences .

What strategies optimize triazole-acetamide coupling reaction yields?

Advanced Synthesis Tactics:

  • Catalyst selection : CuI or zeolites enhance regioselectivity in click chemistry .
  • Solvent optimization : DMF or THF improves solubility of hydrophobic intermediates .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 5 hours to 30 minutes) while maintaining >85% yield .

How is hydrolytic degradation of the acetamide moiety mitigated?

Stability Studies:

  • pH-dependent stability assays : Incubate compound in PBS (pH 7.4) at 37°C, monitor degradation via HPLC .
  • Structural modifications : Electron-withdrawing groups (e.g., nitro) reduce hydrolysis rates .
  • Formulation : Lyophilization with trehalose or cyclodextrin enhances shelf life .

What in vitro models elucidate its anticancer mechanism?

Mechanistic Workflow:

  • Apoptosis assays : Annexin V/PI staining (flow cytometry) and caspase-3/7 activation (luminescence) .
  • Cell cycle analysis : PI staining (flow cytometry) identifies G1/S or G2/M arrest .
  • Western blotting : Quantifies Bcl-2, Bax, and PARP cleavage to confirm apoptotic pathways .

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